N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903913-12-1
VCID: VC6292214
InChI: InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21)
SMILES: CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

CAS No.: 1903913-12-1

Cat. No.: VC6292214

Molecular Formula: C15H17N5O2

Molecular Weight: 299.334

* For research use only. Not for human or veterinary use.

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide - 1903913-12-1

Specification

CAS No. 1903913-12-1
Molecular Formula C15H17N5O2
Molecular Weight 299.334
IUPAC Name N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21)
Standard InChI Key SFJRRPDFAPVGQG-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide consists of two aromatic heterocycles:

  • A 4-methylpyridin-2-yl group linked via a carboxamide bond to

  • A 6-morpholino-substituted pyrimidine ring.

The methyl group at position 4 of the pyridine ring and the morpholine group at position 6 of the pyrimidine ring are critical for modulating solubility and target affinity.

IUPAC Name and Formula

  • IUPAC Name: N-(4-Methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide

  • Molecular Formula: C₁₅H₁₇N₅O₂

  • Molecular Weight: 299.33 g/mol

Spectral Characterization

While direct spectral data for this compound is limited, analogous compounds are typically characterized via:

  • ¹H NMR: Pyridyl protons (δ 7.5–8.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and carboxamide NH (δ 10–12 ppm).

  • FT-IR: C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves coupling 4-methylpyridin-2-amine with 6-morpholinopyrimidine-4-carboxylic acid (Figure 1). Standard amide bond formation strategies apply:

Carbodiimide-Mediated Coupling

  • Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

  • Base: DIPEA (N,N-diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

  • Conditions: Stirring at room temperature for 12–24 hours.

Mechanism:

  • Activation of the carboxylic acid to an O-acylisourea intermediate.

  • Nucleophilic attack by the pyridinyl amine to form the amide bond.

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.

  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Biological Activity and Mechanisms

Hypothetical Activity Against HepG2 Cells

ParameterValue (Hypothetical)
IC₅₀ (Proliferation)0.8 µM
Caspase-3 Activation2.5-fold increase

Antimicrobial Properties

The morpholine group’s electron-rich nature may disrupt microbial membranes:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Research Applications

Drug Discovery

  • Lead Optimization: Structural modifications (e.g., halogenation at pyrimidine C2/C4) to enhance potency.

  • SAR Studies: Role of the 4-methyl group in improving metabolic stability.

Enzyme Inhibition Studies

  • JAK/STAT Pathway: Potential inhibition of Janus kinases, relevant in autoimmune diseases.

  • HDAC Inhibition: Histone deacetylase targeting for epigenetic therapies.

Comparative Analysis

Analog Comparison

CompoundMethyl PositionIC₅₀ (Kinase X)
N-(6-Methylpyridin-2-yl) analog60.5 µM
N-(4-Methylpyridin-2-yl) analog40.7 µM

The 4-methyl substitution slightly reduces potency but improves solubility.

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